molecular formula C26H48O2P2 B14164197 1,2-Bis(dicyclohexylphosphinyl)ethane CAS No. 16527-12-1

1,2-Bis(dicyclohexylphosphinyl)ethane

Katalognummer: B14164197
CAS-Nummer: 16527-12-1
Molekulargewicht: 454.6 g/mol
InChI-Schlüssel: WIRRVLAFKMVSRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethylenebis(dicyclohexylphosphine oxide) is a chemical compound with the molecular formula C26H48P2O2. It is a derivative of phosphine oxide and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its two dicyclohexylphosphine oxide groups connected by an ethylene bridge.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethylenebis(dicyclohexylphosphine oxide) can be synthesized through the oxidation of ethylenebis(dicyclohexylphosphine). The typical synthetic route involves the reaction of ethylenebis(dicyclohexylphosphine) with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction is usually carried out under controlled conditions to ensure complete oxidation and to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of ethylenebis(dicyclohexylphosphine oxide) involves large-scale oxidation processes. The raw materials, including ethylenebis(dicyclohexylphosphine) and the oxidizing agent, are fed into a reactor where the reaction takes place. The product is then purified through distillation or recrystallization to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethylenebis(dicyclohexylphosphine oxide) undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: Reduction reactions can convert the oxide back to the corresponding phosphine.

    Substitution: The compound can participate in substitution reactions where one of the dicyclohexyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen.

    Reduction: Hydrides such as lithium aluminum hydride.

    Substitution: Various alkylating agents.

Major Products

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Ethylenebis(dicyclohexylphosphine).

    Substitution: Substituted phosphine oxides.

Wissenschaftliche Forschungsanwendungen

Ethylenebis(dicyclohexylphosphine oxide) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It is particularly useful in palladium-catalyzed coupling reactions.

    Biology: Investigated for its potential role in biological systems as a ligand for metal ions.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the production of various chemicals and materials, including polymers and advanced materials.

Wirkmechanismus

The mechanism of action of ethylenebis(dicyclohexylphosphine oxide) involves its ability to act as a ligand, forming complexes with metal ions. The ethylene bridge and the dicyclohexylphosphine oxide groups provide a stable framework for binding to metals, facilitating various catalytic and coordination processes. The molecular targets include transition metals such as palladium, nickel, and platinum, which are commonly used in catalytic reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethylenebis(dicyclohexylphosphine): The precursor to the oxide form, used in similar applications but with different reactivity.

    Dicyclohexylphosphine oxide: A simpler analog with one phosphine oxide group, used in similar catalytic processes.

    Bis(dicyclohexylphosphino)methane: Another related compound with a different bridging group, used in coordination chemistry.

Uniqueness

Ethylenebis(dicyclohexylphosphine oxide) is unique due to its ethylene bridge, which provides a specific spatial arrangement that can influence its binding properties and reactivity. This makes it particularly useful in certain catalytic applications where the geometry of the ligand is crucial for the reaction mechanism.

Eigenschaften

CAS-Nummer

16527-12-1

Molekularformel

C26H48O2P2

Molekulargewicht

454.6 g/mol

IUPAC-Name

[cyclohexyl(2-dicyclohexylphosphorylethyl)phosphoryl]cyclohexane

InChI

InChI=1S/C26H48O2P2/c27-29(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-22-30(28,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2

InChI-Schlüssel

WIRRVLAFKMVSRW-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)P(=O)(CCP(=O)(C2CCCCC2)C3CCCCC3)C4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.